molecular formula C19H17N3O3 B269186 3-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide

3-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide

Katalognummer B269186
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: HCLBXCGGFPJEBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide, also known as Compound 1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have potent inhibitory activity against several important enzymes, making it a promising candidate for the development of novel drugs.

Wirkmechanismus

The mechanism of action of 3-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide 1 involves the inhibition of HDACs and PDEs, which leads to changes in gene expression and cellular signaling pathways. This can result in a wide range of biochemical and physiological effects, depending on the specific enzymes that are targeted.
Biochemical and Physiological Effects
3-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide 1 has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide 1 is its potent inhibitory activity against several important enzymes, making it a promising candidate for the development of novel drugs. However, there are also some limitations to its use in lab experiments, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several potential future directions for research on 3-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide 1, including:
1. Further studies on its mechanism of action and its effects on gene expression and cellular signaling pathways.
2. Development of more potent and selective inhibitors based on the structure of 3-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide 1.
3. Evaluation of its therapeutic potential in animal models of various diseases, including cancer, neurodegenerative disorders, and viral infections.
4. Investigation of its potential use in combination with other drugs for synergistic effects.
Conclusion
3-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide 1 is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been shown to have potent inhibitory activity against several important enzymes, making it a promising candidate for the development of novel drugs. Further research is needed to fully understand its mechanism of action and its potential therapeutic applications.

Synthesemethoden

The synthesis of 3-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide 1 involves several steps, including the reaction of aniline with chloroacetyl chloride, followed by the reaction of the resulting product with furfurylamine. The final step involves the reaction of the resulting intermediate with 3-nitrobenzoyl chloride, which leads to the formation of 3-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide 1.

Wissenschaftliche Forschungsanwendungen

3-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide 1 has been extensively studied for its potential therapeutic applications. It has been shown to have potent inhibitory activity against several important enzymes, including histone deacetylases (HDACs) and phosphodiesterases (PDEs). These enzymes play important roles in the regulation of gene expression and cellular signaling pathways, making them attractive targets for the development of novel drugs.

Eigenschaften

Produktname

3-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide

Molekularformel

C19H17N3O3

Molekulargewicht

335.4 g/mol

IUPAC-Name

N-(furan-2-ylmethyl)-3-(phenylcarbamoylamino)benzamide

InChI

InChI=1S/C19H17N3O3/c23-18(20-13-17-10-5-11-25-17)14-6-4-9-16(12-14)22-19(24)21-15-7-2-1-3-8-15/h1-12H,13H2,(H,20,23)(H2,21,22,24)

InChI-Schlüssel

HCLBXCGGFPJEBN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.